2-(Isobutylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid
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Overview
Description
2-(Isobutylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of functional groups, including an amine, a ketone, and an aromatic ether, which contribute to its diverse reactivity and utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isobutylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Amide Bond: The initial step involves the reaction of an appropriate carboxylic acid derivative with an amine to form an amide bond.
Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with an aryl halide.
Formation of the Ketone: The ketone functionality is introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Isobutylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reagents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(Isobutylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(Isobutylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-2-(pentylamino)-4-(4-phenoxyanilino)butanoic acid
- 4-(1H-benzimidazol-2-ylthio)butanoic acid [2-oxo-2-(4-phenoxyanilino)ethyl] ester
Uniqueness
2-(Isobutylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C20H24N2O4 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(2-methylpropylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid |
InChI |
InChI=1S/C20H24N2O4/c1-14(2)13-21-18(20(24)25)12-19(23)22-15-8-10-17(11-9-15)26-16-6-4-3-5-7-16/h3-11,14,18,21H,12-13H2,1-2H3,(H,22,23)(H,24,25) |
InChI Key |
UNENAXLAAPIVEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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